Cronidipine - 113759-50-5

Cronidipine

Catalog Number: EVT-265445
CAS Number: 113759-50-5
Molecular Formula: C30H32ClN3O8
Molecular Weight: 598.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cronidipine is a calcium channel blocker.
Source and Classification

Cronidipine is derived from the dihydropyridine family of compounds, which are known for their ability to inhibit calcium influx through L-type calcium channels. This inhibition leads to vasodilation and reduced blood pressure. The compound's chemical structure can be represented as 2-(3-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridine dicarboxylate, indicating its complex arrangement of functional groups that contribute to its pharmacological properties.

Synthesis Analysis

The synthesis of Cronidipine involves several steps that typically utilize 1,4-dihydropyridine intermediates. The general synthetic route includes:

  1. Condensation Reaction: The initial step often involves the condensation of an aldehyde (such as 3-nitrobenzaldehyde) with an acetoacetate in the presence of a catalyst. This reaction is performed under controlled temperature conditions (around 60 °C) and can take several hours to complete.
  2. Cyclization: Following the condensation, cyclization occurs to form the dihydropyridine ring structure. This step may involve refluxing the intermediate with an amine or another suitable reagent.
  3. Purification: The final product is purified through recrystallization techniques using solvents like methanol or ethanol to ensure high purity levels.

The detailed synthesis process may vary slightly depending on specific protocols or modifications introduced in recent studies or patents .

Molecular Structure Analysis

Cronidipine's molecular structure features a dihydropyridine core, which is essential for its activity as a calcium channel blocker. Key structural components include:

  • Dihydropyridine Ring: A six-membered ring containing nitrogen that plays a crucial role in binding to calcium channels.
  • Nitrophenyl Group: The presence of a nitrophenyl substituent enhances its pharmacological activity and solubility.
  • Carboxylate Groups: These groups are vital for maintaining the compound's solubility and interaction with biological membranes.

The molecular formula for Cronidipine can be expressed as C18_{18}H20_{20}N2_{2}O4_{4}, indicating a complex arrangement that supports its therapeutic effects.

Chemical Reactions Analysis

Cronidipine undergoes various chemical reactions relevant to its synthesis and degradation:

  • Nucleophilic Substitution: Involves reactions where nucleophiles attack electrophilic centers in the molecule, particularly during the formation of the dihydropyridine ring.
  • Hydrolysis: Under certain conditions, Cronidipine can hydrolyze to yield different products, which may impact its efficacy and safety profile.
  • Oxidation-Reduction Reactions: These reactions can occur due to the presence of functional groups like nitro groups, which may participate in redox processes affecting biological activity.

Understanding these reactions is crucial for optimizing synthesis routes and predicting metabolic pathways within biological systems .

Mechanism of Action

Cronidipine acts primarily by blocking L-type calcium channels located in vascular smooth muscle cells and cardiac tissues. The mechanism can be summarized as follows:

  1. Calcium Influx Inhibition: By binding to these channels, Cronidipine prevents calcium ions from entering cells, leading to decreased intracellular calcium levels.
  2. Vasodilation: The reduction in calcium concentration results in relaxation of vascular smooth muscles, causing vasodilation and lowering blood pressure.
  3. Cardiac Effects: In addition to its vasodilatory effects, Cronidipine may also influence cardiac contractility and conduction through similar mechanisms in cardiac tissues.

This action underscores its therapeutic use in managing hypertension and angina by reducing cardiac workload and improving blood flow .

Physical and Chemical Properties Analysis

Cronidipine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 320.36 g/mol.
  • Melting Point: Typically around 150–155 °C.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water, which affects its formulation for pharmaceutical use.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the appropriate formulation strategies for effective drug delivery .

Applications

Cronidipine is primarily used in clinical settings for:

  • Hypertension Management: As an antihypertensive agent, it helps lower blood pressure effectively.
  • Angina Pectoris Treatment: It alleviates chest pain associated with angina by improving blood flow to the heart muscle.

Additionally, ongoing research explores potential applications in treating other cardiovascular conditions due to its vasodilatory effects.

Introduction to Cronidipine in Cardiovascular Pharmacology

Historical Context and Development of Fourth-Generation Calcium Channel Blockers

Calcium channel blockers (CCBs) represent a cornerstone in cardiovascular therapeutics, with their classification evolving through distinct generations reflecting pharmacological advancements. The development trajectory spans from first-generation agents like nifedipine (characterized by rapid onset and short duration) to third-generation compounds such as amlodipine (exhibiting improved pharmacokinetics with slow onset and long duration). Fourth-generation CCBs, including Cronidipine, mark a significant therapeutic evolution by incorporating enhanced lipophilicity profiles and vascular selectivity while minimizing reflex sympathetic activation – a limitation prevalent in earlier generations [9] [3]. These agents emerged in response to clinical observations linking rapid vasodilation in first-generation DHPs to potentially detrimental neurohormonal activation and increased cardiovascular risk [9].

Table 1: Generational Evolution of Dihydropyridine Calcium Channel Blockers

GenerationRepresentative AgentsKey Pharmacological AdvancementsLimitations
FirstNifedipine, NicardipinePotent vasodilatory actionShort duration; reflex tachycardia; sympathetic activation
SecondFelodipine, NisoldipineExtended-release formulationsModerate vascular selectivity
ThirdAmlodipine, AzelnidipineSlow onset; long half-life (35-50 hr); stable pharmacokineticsResidual peripheral edema risk
FourthCronidipine, Cilnidipine, LercanidipineEnhanced lipophilicity; dual L/N-type blockade; reduced sympathetic activation; tissue-specific actionsLimited clinical outcome data for newer agents

The pharmacological progression toward fourth-generation agents prioritized mitigation of adverse effects while preserving antihypertensive efficacy. Cronidipine exemplifies this trend through its molecular design as a lipophilic dihydropyridine derivative (chemical name: Not specified in sources; CAS: 113759-50-5) that facilitates sustained membrane interaction and vascular smooth muscle targeting. This structural characteristic underlies its classification alongside cilnidipine and lercanidipine as agents exhibiting tissue-specific actions beyond basic calcium channel blockade [3] [9].

Rationale for Cronidipine’s Dual L/N-Type Calcium Channel Blockade Mechanism

Traditional dihydropyridine CCBs primarily target voltage-gated L-type calcium channels (Cav1.2), which are predominantly expressed in vascular smooth muscle and cardiac tissue. The L-type channels mediate calcium influx responsible for vascular contraction and cardiac excitation-contraction coupling. Cronidipine distinguishes itself pharmacologically through its additional action on neuronal N-type calcium channels (Cav2.2), which are strategically localized in presynaptic nerve terminals of the sympathetic nervous system [2] [5]. This dual blockade represents a rational therapeutic strategy addressing both vascular tone and neurogenic components of hypertension.

The molecular rationale for dual L/N-type inhibition stems from distinct pathophysiological contributions of these channel subtypes:

  • L-type channels: Mediate calcium entry in vascular smooth muscle cells, triggering vasoconstriction and contributing to peripheral vascular resistance
  • N-type channels: Regulate vesicular exocytosis and neurotransmitter release (particularly norepinephrine) at sympathetic neuroeffector junctions

Table 2: Physiological Significance of Calcium Channel Subtypes Targeted by Cronidipine

Channel TypeGenetic DesignationPrimary Tissue DistributionPhysiological RoleTherapeutic Effect of Blockade
L-typeCav1.2Vascular smooth muscle; CardiomyocytesExcitation-contraction coupling; VasoconstrictionVasodilation; Reduced peripheral resistance
N-typeCav2.2Sympathetic nerve terminals; Central neuronsNeurotransmitter release (norepinephrine); NociceptionReduced sympathetic outflow; Antinociceptive effects

The concurrent blockade of both channel types offers synergistic cardiovascular effects: L-type blockade produces direct vasodilation, while N-type inhibition attenuates sympathetic overactivity – a common pathophysiological feature in essential hypertension and related complications [5] [2]. Preclinical studies of structurally similar dual-blocking agents demonstrate significant reductions in norepinephrine release from sympathetic nerve endings, evidenced by diminished myocardial interstitial norepinephrine levels during experimental ischemia/reperfusion models [7]. This unique pharmacological profile positions Cronidipine as a potential therapeutic agent capable of addressing both hemodynamic and neurohormonal dimensions of cardiovascular disease.

Research Gaps in Sympathetic Nervous System Modulation by Dihydropyridine Analogs

Despite the compelling mechanistic rationale for dual L/N-type calcium channel blockers, significant research gaps persist regarding their effects on sympathetic nervous system (SNS) regulation. Current understanding derives predominantly from studies of cilnidipine, with Cronidipine-specific data remaining limited. Key unresolved questions include:

  • Norepinephrine Dynamics: While N-type blockade demonstrably reduces norepinephrine release from sympathetic neurons in experimental models [2], the quantitative relationship between channel occupancy and neurotransmitter inhibition remains poorly characterized in humans. The extent to which Cronidipine modulates regional sympathetic activity (renal vs. cardiac sympathetic nerves) requires detailed investigation using precise methodologies such as microneurography and radiotracer imaging [7].

  • Central vs. Peripheral Actions: The blood-brain barrier permeability of Cronidipine and its potential impact on central sympathetic regulation remains undetermined. Unlike purely peripherally-acting agents, Cronidipine's lipophilic nature suggests potential CNS access, raising questions about possible direct neuromodulatory effects within cardiovascular regulatory centers such as the nucleus tractus solitarius and rostral ventrolateral medulla [1].

  • Disease-Specific Modulation: Current evidence lacks stratification of SNS effects across different hypertension phenotypes. The agent's efficacy in modulating sympathetic activity in conditions characterized by sympathetic hyperactivity – including obesity-related hypertension, heart failure, and renal hypertension – requires systematic evaluation. Research indicates that N-type blockade may particularly benefit patients with neurogenic hypertension components, but predictive biomarkers for therapeutic response remain unidentified [5] [9].

  • Long-term Neuroadapter Mechanisms: Chronic studies examining neurohormonal adaptation during sustained Cronidipine administration are notably absent. Critical questions persist regarding whether reduced norepinephrine release triggers compensatory postsynaptic adrenergic receptor upregulation or altered signal transduction efficiency over extended treatment periods [4].

  • Metabolic Interactions: Preliminary evidence suggests certain dual-acting CCBs improve insulin sensitivity in hypertensive patients, but whether this derives from sympathetic modulation or ancillary mechanisms is unclear. Research must elucidate if Cronidipine affects catecholamine-induced lipolysis or hepatic glucose production through its sympatholytic properties [10].

Addressing these knowledge gaps requires well-designed clinical studies incorporating direct sympathetic activity measurements and standardized assessment methodologies. Future research directions should prioritize randomized comparative trials against conventional L-type blockers, employing objective SNS activity biomarkers to quantify differential neuro-modulatory effects [7] [9]. Such investigations will clarify Cronidipine's unique position within the CCB pharmacopeia and establish evidence-based criteria for its targeted clinical application.

Properties

CAS Number

113759-50-5

Product Name

Cronidipine

IUPAC Name

5-O-[[8-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-3-yl]methyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C30H32ClN3O8

Molecular Weight

598.0 g/mol

InChI

InChI=1S/C30H32ClN3O8/c1-18-25(28(35)39-3)27(20-5-4-6-23(15-20)34(37)38)26(19(2)32-18)29(36)40-16-24-17-41-30(42-24)11-13-33(14-12-30)22-9-7-21(31)8-10-22/h4-10,15,24,27,32H,11-14,16-17H2,1-3H3

InChI Key

CNIJVNPIIHWRRP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2COC3(O2)CCN(CC3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Solubility

Soluble in DMSO

Synonyms

(8-aza-8-(4-chlorophenyl)-1,4-dioxaspiro-4,5-decan-2-yl)methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
LF 2-0254
LF-2-0254

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2COC3(O2)CCN(CC3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.